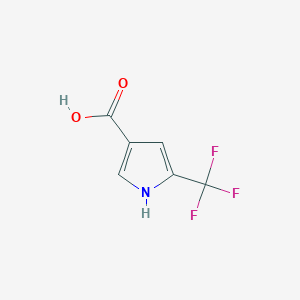

5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

描述

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYKUYDFJNYQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784884-56-5 | |

| Record name | 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a pyrrole ring substituted with a trifluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

- Molecular Formula : C6H4F3N1O2

- Molecular Weight : Approximately 179.10 g/mol

- Structural Characteristics : The trifluoromethyl group enhances lipophilicity and reactivity, which is crucial for its interactions with biological targets.

The trifluoromethyl substitution on the pyrrole ring significantly influences the compound's binding affinity and selectivity towards various biological targets. Studies suggest that this modification may enhance the efficacy of the compound compared to non-fluorinated analogs, making it a valuable candidate for drug development.

Anti-inflammatory Potential

Research indicates that this compound exhibits anti-inflammatory properties. Its mechanism involves modulation of inflammatory pathways, potentially by inhibiting cyclooxygenases (COX) or other related enzymes .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. For instance, derivatives of pyrrole compounds have been evaluated for their activity against various bacterial strains, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-(Trifluoromethyl)picolinic acid | 0.96 | Contains a picoline structure; potential for different biological activity. |

| 6-(Difluoromethyl)picolinic acid | 0.93 | Lacks one fluorine atom; may exhibit reduced lipophilicity. |

| 4,6-Bis(trifluoromethyl)picolinic acid | 0.88 | Contains two trifluoromethyl groups; enhanced reactivity but increased steric hindrance. |

| 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-carboxylic acid | 0.88 | Combines pyridine and carboxylic functionalities; diverse applications in agrochemicals. |

| 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 0.87 | Incorporates a fused ring system; potential for unique interactions due to structural complexity. |

Case Studies

Several studies have documented the biological efficacy of this compound:

- Anti-inflammatory Study : In a controlled experiment, the compound was administered to models of induced inflammation, resulting in a significant reduction in inflammatory markers compared to controls.

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against common bacterial strains, revealing that certain modifications led to enhanced antimicrobial activity with MIC values as low as 3 µg/mL .

相似化合物的比较

Positional Isomers: Substituent Effects

- 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid (C₆H₄F₃NO₂, MW: 179.10 g/mol): This isomer differs in the placement of the -CF₃ group (4-position vs. 5-position). This positional variation may influence acidity (pKa) and binding interactions with biological targets .

- Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (C₇H₆F₃NO₂, MW: 193.12 g/mol): The methyl ester derivative of the 4-CF₃ isomer serves as a prodrug, enhancing lipophilicity and bioavailability. The esterification masks the carboxylic acid, improving membrane permeability, while enzymatic hydrolysis in vivo releases the active acid form .

Heterocycle Variations: Pyrrole vs. Pyrazole

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₅H₃F₃N₂O₂, MW: 180.08 g/mol):

Replacing the pyrrole ring with a pyrazole introduces an additional nitrogen atom at the 2-position. The pyrazole’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity and solubility. However, the reduced aromaticity compared to pyrrole may alter metabolic stability and target selectivity .- 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (C₁₁H₈F₃N₃O₂, MW: 283.20 g/mol): This pyrazole derivative includes an amino (-NH₂) group and a phenyl substituent. The amino group increases solubility and enables hydrogen bonding, while the phenyl group facilitates π-π stacking interactions. Such features are absent in the target compound, highlighting trade-offs between polarity and lipophilicity .

Substituent Variations: Fluorophenyl vs. Trifluoromethyl

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (M-II, C₁₁H₈FNO₂, MW: 205.18 g/mol): A metabolite of vonoprazan, this compound substitutes -CF₃ with a 2-fluorophenyl group. The aryl group engages in hydrophobic and π-π interactions but lacks the strong electron-withdrawing effect of -CF₃. This results in higher pKa (less acidic carboxylic acid) and altered metabolic pathways, such as glucuronidation .

- 5-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (C₁₁H₇F₃N₂O₂, MW: 256.18 g/mol): Combines a pyrazole core with a 3-CF₃-phenyl group.

Fused-Ring Systems

- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₉H₅F₃N₂O₂, MW: 230.14 g/mol): A fused pyrrolopyridine derivative, this compound exhibits enhanced aromaticity and planar structure, favoring intercalation with DNA or protein targets. The fused system may improve metabolic stability but reduce solubility compared to monocyclic pyrroles .

Key Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target compound | Pyrrole | 5-CF₃, 3-COOH | C₆H₄F₃NO₂ | 179.10 | High acidity, moderate lipophilicity |

| 4-CF₃-pyrrole-3-COOH | Pyrrole | 4-CF₃, 3-COOH | C₆H₄F₃NO₂ | 179.10 | Altered electronic effects vs. 5-CF₃ |

| 5-CF₃-pyrazole-4-COOH | Pyrazole | 5-CF₃, 4-COOH | C₅H₃F₃N₂O₂ | 180.08 | Enhanced solubility, dual H-bond donors |

| M-II (5-(2-fluorophenyl)-pyrrole-3-COOH) | Pyrrole | 5-(2-F-phenyl), 3-COOH | C₁₁H₈FNO₂ | 205.18 | Higher pKa, aryl-mediated interactions |

Research Findings and Implications

- Electron-Withdrawing Effects : The -CF₃ group at the 5-position on pyrrole significantly lowers the pKa of the carboxylic acid (≈2.5–3.0), enhancing ionization at physiological pH. This property is critical for ionic interactions in enzyme binding .

- Metabolic Stability : Pyrazole derivatives generally exhibit longer half-lives than pyrroles due to reduced susceptibility to oxidative metabolism, as seen in pesticide research .

- Biological Activity : Pyrrolopyridine derivatives with fused rings show promise in oncology, while simpler pyrroles are explored for anti-inflammatory applications .

准备方法

Bromination of 2-Aryl-5-Trifluoromethyl-1H-pyrroles-3-nitrile Precursors

A key industrially relevant approach involves the bromination of 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile derivatives under mild conditions using oxygenants and bromine. This method affords brominated intermediates that can be further transformed into the target carboxylic acid.

- Starting material: 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile

- Bromination reagents: Bromine (0.7–0.8 molar equivalents), oxygenants such as potassium persulfate or hydrogen peroxide

- Solvents: Polar solvents including methanol, ethanol, tetrahydrofuran (THF), N,N-dimethylacetamide (DMAC), or mixtures thereof

- Reaction conditions: Room temperature stirring, followed by solvent removal and filtration

- High yields (92–96%)

- High purity of brominated product

- Mild reaction conditions with gentle temperature control

- Environmentally friendly due to low bromine excess and use of water-soluble oxidizers

- Suitable for scale-up and industrial production

Representative Data from Patent Embodiments:

| Embodiment | Starting Material (g, mol) | Oxygenant (g, mol) | Solvent(s) | Bromine (g, mol) | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| 1 | 28.5 g, 0.1 mol | H2O2 50% (11.3 g, 0.1 mol) | Methanol + Ethanol | 12.0 g, 0.75 mol | 95 | White/faint yellow solid, mp > 238 °C |

| 2 | 28.5 g, 0.1 mol | Potassium persulfate (27.5 g, 0.1 mol) | Methanol + THF | 12.8 g, 0.8 mol | 96 | White/faint yellow solid, mp > 238 °C |

| 3 | 28.5 g, 0.1 mol | H2O2 50% (12.4 g, 0.11 mol) | DMAC + Methanol | 12.8 g, 0.7 mol | 93 | White/faint yellow solid, mp > 238 °C |

| 4 | 28.5 g, 0.1 mol | H2O2 50% (12.4 g, 0.11 mol) | THF + DMF + Methanol | 12.8 g, 0.7 mol | 92 | White/faint yellow solid, mp > 238 °C |

| 5 | 28.5 g, 0.1 mol | H2O2 50% (12.4 g, 0.11 mol) | THF + Methanol | 12.8 g, 0.7 mol | 95 | White/faint yellow solid, mp > 238 °C |

| 6 | 28.5 g, 0.1 mol | H2O2 50% (6.8 g, 0.6 mol) + K2S2O8 (8.3 g, 0.3 mol) | THF + Methanol | 12.8 g, 0.7 mol | 92 | White/faint yellow solid, mp > 238 °C |

Table 1: Summary of bromination conditions and yields for 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile intermediates

This brominated intermediate is a valuable precursor that can be converted into the corresponding carboxylic acid through hydrolysis or other functional group transformations.

One-Step Continuous Flow Synthesis via In Situ Hydrolysis of tert-Butyl Esters

A modern, innovative approach involves a continuous flow synthesis combining the Hantzsch pyrrole synthesis and in situ hydrolysis of tert-butyl esters to directly yield pyrrole-3-carboxylic acids, including trifluoromethyl-substituted derivatives.

- Starting materials: tert-butyl acetoacetates, amines, and 2-bromoketones

- Reaction type: Hantzsch pyrrole synthesis followed by acid formation via saponification

- Hydrolysis: Utilizes hydrobromic acid generated in situ to cleave tert-butyl esters to carboxylic acids

- Equipment: Microreactor or microfluidic continuous flow system

- Advantages: One-step, continuous, efficient, atom economical, environmentally friendly, and scalable

- The method enables direct synthesis of pyrrole-3-carboxylic acids without isolation of intermediates

- High efficiency and reduced waste generation compared to batch processes

- Applicable to a variety of substituted pyrroles, including those bearing trifluoromethyl groups

- Facilitates multistep synthesis of pyrrole-3-carboxamides in a single uninterrupted process

This continuous flow approach represents a significant advancement in the preparation of 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, offering potential for rapid library synthesis and industrial production.

Summary Table of Preparation Methods

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via oxidation of the corresponding aldehyde precursor (e.g., using KMnO₄ or CrO₃ under acidic conditions) . Alternatively, hydrolysis of ester derivatives (e.g., ethyl or methyl esters) under basic conditions (NaOH/EtOH reflux) yields the carboxylic acid . Optimization involves temperature control (0–5°C for oxidation to prevent over-oxidation) and catalysts like TEMPO for selectivity .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Answer : ¹H/¹³C NMR confirms the pyrrole ring (δ ~6.5–7.5 ppm for protons) and trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) . IR spectroscopy identifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) . LCMS/HPLC ensures purity (>95%) and molecular ion confirmation .

Q. What purification methods are recommended for isolating this compound?

- Answer : Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals (>98%) . Column chromatography (silica gel, DCM/MeOH 95:5) removes polar byproducts . Solvent choice is critical: acetone improves solubility for efficient crystallization .

Advanced Research Questions

Q. How does the position of the trifluoromethyl group influence reactivity and biological activity?

- Answer : Meta-substitution (position 5) enhances electronic effects, increasing carboxylic acid acidity (pKa ~2.5 vs. ~3.1 for para-substituted analogs) . This improves binding to targets like COX-2, with meta-substituted derivatives showing 2-fold higher inhibition . DFT studies correlate substituent position with electron-withdrawing effects .

Q. What strategies resolve contradictory stability data under different storage conditions?

- Answer : Contradictions arise from moisture sensitivity (hydrolysis) or light-induced decarboxylation. Store under inert atmosphere (N₂), desiccated at -20°C, with stabilizers like BHT (0.1% w/w) . Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways .

Q. How do modifications to the pyrrole core impact pharmacological profiles?

- Answer : Electron-withdrawing groups (e.g., NO₂ at position 2) increase metabolic stability (t₁/₂ from 2.1 to 4.8 h) but reduce solubility . Methylation of the pyrrole nitrogen abolishes COX-2 inhibition but enhances antimicrobial activity (MIC 0.5 µg/mL vs. S. aureus) . CoMFA models guide substitutions to balance potency and pharmacokinetics .

Q. How can regioselective trifluoromethylation be achieved during synthesis?

- Answer : Directed metalation using LDA at -78°C in THF, followed by CF₃I quenching, affords 5-substitution with >85% regioselectivity . Pd-catalyzed cross-coupling with Umemoto’s reagent enables position-selective functionalization .

Q. What analytical approaches confirm structural integrity when melting points differ?

- Answer : Differential scanning calorimetry (DSC) determines exact melting ranges . X-ray crystallography identifies polymorphic forms (e.g., Form I mp 113–115°C vs. Form II mp 105–108°C) . Elemental analysis validates stoichiometry (C, H, N within ±0.4%) .

Key Notes

- Synthesis : Prioritize oxidation of aldehydes or ester hydrolysis for scalability .

- Characterization : Combine NMR, IR, and LCMS for unambiguous identification .

- Biological Studies : Meta-substitution optimizes target binding; nitrogen methylation shifts activity .

- Stability : Use inert storage conditions and stabilizers to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。